molecular formula C24H26N4O5S B2863598 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 919840-15-6

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2863598
CAS No.: 919840-15-6
M. Wt: 482.56
InChI Key: MYNLPCRCDCQEQY-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Techniques : A study describes a simple and efficient method for synthesizing tetrasubstituted thiophenes, highlighting a one-pot multicomponent protocol that could be applicable for synthesizing complex molecules like the one (Sahu et al., 2015).

  • Tautomerism in Pyrazoles : Another research focuses on the tautomerism of curcuminoid NH-pyrazoles, a study relevant for understanding the chemical behavior and stability of pyrazole-containing compounds (Cornago et al., 2009).

Molecular Interaction and Binding

  • Cannabinoid Receptor Antagonists : The molecular interaction of a pyrazole carboxamide with the CB1 cannabinoid receptor was analyzed, providing insight into how similar structures might interact with biological targets (Shim et al., 2002).

Application in Material Science

  • Electrochromic Materials : Research on donor-acceptor polymeric electrochromic materials employing pyrazine and thiophene derivatives highlights potential applications in NIR electrochromic devices, which could be an area of interest for derivatives of the compound (Zhao et al., 2014).

Pharmacological Applications

  • Anticancer and Antimicrobial Activities : Studies on pyrazolines and thiazolidin-4-ones derivatives indicate potential for anticancer and HIV treatments. This suggests that structurally related compounds might also possess significant pharmacological activities (Patel et al., 2013).

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-15-8-9-20(16(2)12-15)28-22(18-13-34(31,32)14-19(18)27-28)26-24(30)23(29)25-11-10-17-6-4-5-7-21(17)33-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNLPCRCDCQEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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